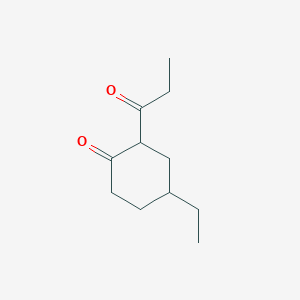
4-Ethyl-2-propanoylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of an ethyl group at the 4-position and a propanoyl group at the 2-position on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion formed from a ketone reacts with an aldehyde to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of scalable and cost-effective synthetic routes. For example, the aldol condensation method mentioned above can be adapted for large-scale production by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., NaOH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Ethyl-2-propanoylcyclohexan-1-one has several scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic process. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Ethyl-2-propanoylcyclohexan-1-one include other substituted cyclohexanones, such as:
- 2-Propionylcyclohexanone
- 4-Methyl-2-propanoylcyclohexan-1-one
- 4-Ethyl-2-acetylcyclohexan-1-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4-ethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
XNIXPHMLRMACEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


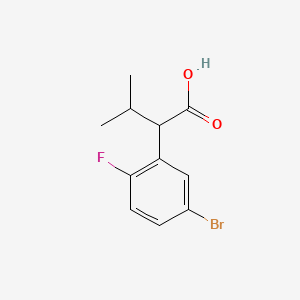
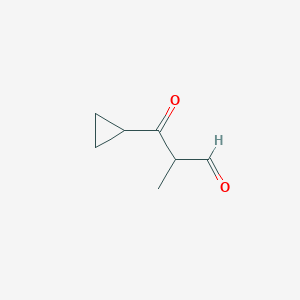
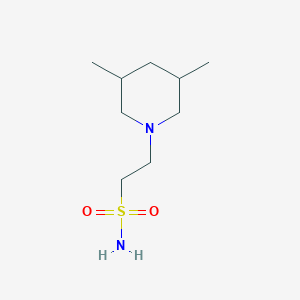
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
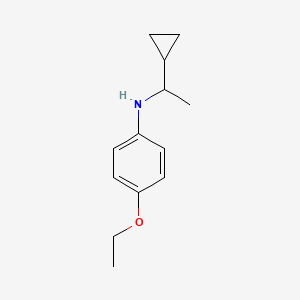

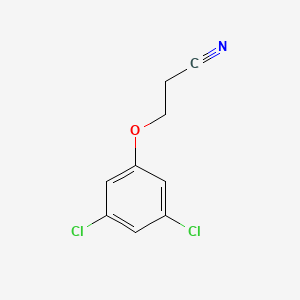
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

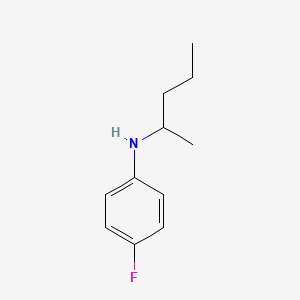
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
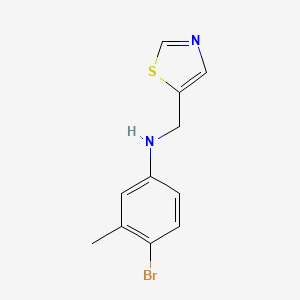
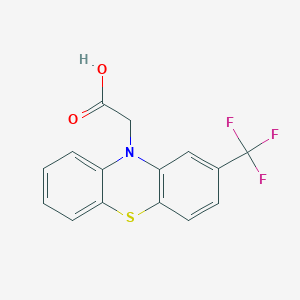
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
